![molecular formula C7H9N3O4S B2724415 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid CAS No. 2137829-00-4](/img/structure/B2724415.png)
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid” is a chemical compound with the CAS Number: 2137829-00-4 . It has a molecular weight of 231.23 . The compound is stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds with similar structural frameworks focuses on their synthesis and chemical reactivity. For instance, the development of various pyrazolo and thiadiazine derivatives demonstrates the versatility of these heterocycles in organic synthesis. Methods have been developed for synthesizing diverse derivatives that exhibit different physical and chemical properties, indicating potential for a wide range of applications in chemical research and materials science. The synthesis often involves reactions with hydrazides, carbon disulfide, hydrazine hydrate, and other reagents, leading to compounds with potential antimicrobial activity or other biological properties (El-Mariah, Hosny, & Deeb, 2006).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazolo and thiadiazine derivatives. These compounds have been tested against various bacterial and fungal strains, showing varying degrees of activity. This suggests their potential use in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance. The structural features of these compounds, including substitutions at specific positions, play a crucial role in their biological activity, offering insights into the design of more effective therapeutic agents (Amine, Mahmoud, Badr, & Gouda, 2012).
Antifungal and Antibacterial Applications
Compounds featuring thiadiazine and pyrazolo moieties have been synthesized with the intent of exploring their antifungal and antibacterial efficacy. The modifications in their structure, such as the introduction of surfactant groups or specific substituents, have been found to enhance their biological activities. These findings underscore the potential of such compounds in the development of new antifungal and antibacterial drugs that could be more efficient and possibly have fewer side effects than current treatments (Dabholkar & Parab, 2011).
Potential Antiproliferative Agents
The exploration of heterocyclic compounds for their antiproliferative activity against various cancer cell lines has led to promising discoveries. Certain derivatives, especially those incorporating thiadiazine and pyrazolo groups, have shown significant activity against liver carcinoma cells, suggesting their potential as leads for the development of new cancer therapies. These studies highlight the importance of heterocyclic compounds in medicinal chemistry and oncology, offering pathways to novel therapeutic options (Gomha, Zaki, & Abdelhamid, 2015).
Wirkmechanismus
While the specific mechanism of action for this compound isn’t available, compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have various biological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and they can act as KATP channel activators and AMPA receptor modulators .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFFNXIRZKNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)C(=O)O)S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.